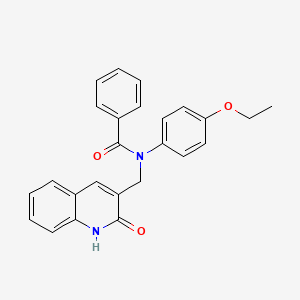
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as FPA, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA is a small molecule drug that has been synthesized and studied for its therapeutic properties.
作用機序
FPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. FPA also inhibits the activity of heat shock protein 90 (HSP90), which is a protein that plays a role in protein folding and stabilization. By inhibiting the activity of HDACs and HSP90, FPA can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects. FPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
FPA has several advantages for lab experiments. FPA is a small molecule drug that can easily penetrate cell membranes and reach its target. FPA also has a well-defined mechanism of action, which makes it easier to study. However, FPA has some limitations for lab experiments. FPA has low solubility in water, which can affect its bioavailability. FPA also has low stability in biological fluids, which can affect its pharmacokinetics.
将来の方向性
There are several future directions for the study of FPA. Firstly, more studies are needed to determine the efficacy and safety of FPA in treating various diseases. Secondly, the development of FPA analogs with improved pharmacokinetics and bioavailability could enhance its therapeutic potential. Thirdly, the development of FPA-based drug delivery systems could improve its targeted delivery to specific tissues and cells. Finally, the study of FPA in combination with other drugs could enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, FPA is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA has been shown to have therapeutic effects in cancer, inflammation, and neurological disorders. FPA exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FPA, which could enhance its therapeutic potential.
合成法
The synthesis of FPA involves several steps. Firstly, 3-fluoroaniline is reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with chloroacetyl chloride to produce FPA. The purity and yield of FPA can be improved by using different solvents and purification methods.
科学的研究の応用
FPA has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. FPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-4-3-5-15(12-14)20-18(22)13-25-16-6-8-17(9-7-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWASCOFMYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)
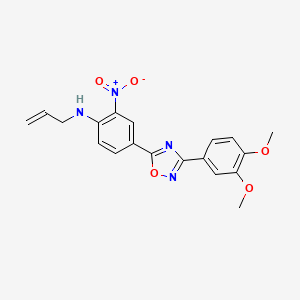
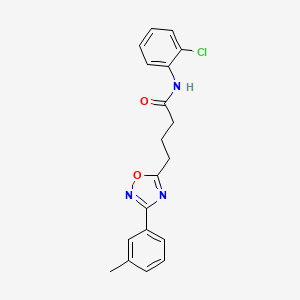

![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
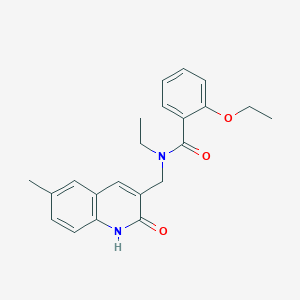
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
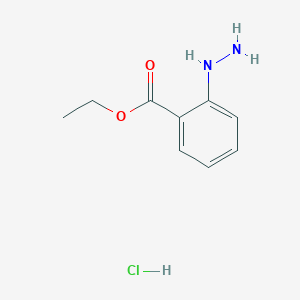
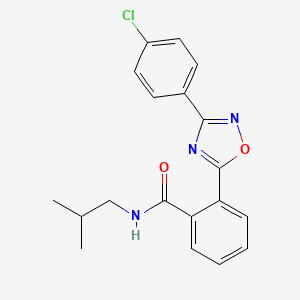
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)


